molecular formula C20H24N2O5S B11152793 8-{[bis(2-hydroxyethyl)amino]methyl}-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

8-{[bis(2-hydroxyethyl)amino]methyl}-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B11152793
M. Wt: 404.5 g/mol
InChI Key: NSPHOSAQCREYTC-UHFFFAOYSA-N
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Description

8-{[bis(2-hydroxyethyl)amino]methyl}-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a thiazole ring, and a bis(2-hydroxyethyl)amino group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[bis(2-hydroxyethyl)amino]methyl}-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced by reacting the chromen-4-one intermediate with 4-methyl-1,3-thiazol-2-amine under acidic conditions.

    Attachment of the Bis(2-hydroxyethyl)amino Group: The final step involves the reaction of the intermediate with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{[bis(2-hydroxyethyl)amino]methyl}-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group in the chromen-4-one core.

    Substitution: The thiazole ring and the bis(2-hydroxyethyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

8-{[bis(2-hydroxyethyl)amino]methyl}-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 8-{[bis(2-hydroxyethyl)amino]methyl}-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Chromen-4-one Derivatives: Compounds with a similar chromen-4-one core structure.

    Thiazole Derivatives: Compounds containing the thiazole ring.

    Bis(2-hydroxyethyl)amino Compounds: Compounds with the bis(2-hydroxyethyl)amino group.

Uniqueness

8-{[bis(2-hydroxyethyl)amino]methyl}-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

8-[[bis(2-hydroxyethyl)amino]methyl]-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

InChI

InChI=1S/C20H24N2O5S/c1-3-13-8-14-18(26)16(20-21-12(2)11-28-20)10-27-19(14)15(17(13)25)9-22(4-6-23)5-7-24/h8,10-11,23-25H,3-7,9H2,1-2H3

InChI Key

NSPHOSAQCREYTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN(CCO)CCO)OC=C(C2=O)C3=NC(=CS3)C

Origin of Product

United States

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